(S)-2-(Benzyl(methyl)amino)-3-hydroxypropanoic acid

Catalog No.
S1767929
CAS No.
201208-99-3
M.F
C11H15NO3
M. Wt
209.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-(Benzyl(methyl)amino)-3-hydroxypropanoic aci...

CAS Number

201208-99-3

Product Name

(S)-2-(Benzyl(methyl)amino)-3-hydroxypropanoic acid

IUPAC Name

2-[benzyl(methyl)amino]-3-hydroxypropanoic acid

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

InChI

InChI=1S/C11H15NO3/c1-12(10(8-13)11(14)15)7-9-5-3-2-4-6-9/h2-6,10,13H,7-8H2,1H3,(H,14,15)

InChI Key

PUJIZQNWABANCS-UHFFFAOYSA-N

SMILES

CN(CC1=CC=CC=C1)C(CO)C(=O)O

Synonyms

BZL-N-ME-SER-OH;201208-99-3;SCHEMBL8797872;CTK8E6106;ZINC2560878;AKOS024259147;AJ-40669;AK-89023;Z5722;K-5880;(S)-2-(Benzyl(methyl)amino)-3-hydroxypropanoicacid

Canonical SMILES

CN(CC1=CC=CC=C1)C(CO)C(=O)O

Isomeric SMILES

C[NH+](CC1=CC=CC=C1)[C@@H](CO)C(=O)[O-]

(S)-2-(Benzyl(methyl)amino)-3-hydroxypropanoic acid, also known as (S)-2-benzyl(methyl)amino-3-hydroxypropanoic acid, is a chiral amino acid derivative with the molecular formula C11H15NO3C_{11}H_{15}NO_3 and a molecular weight of 209.24 g/mol. This compound features a hydroxy group and an amino group attached to a propanoic acid backbone, making it significant in various chemical and biological applications. The compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and reactivity in

Due to its functional groups:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Amide Formation: The amino group can react with carboxylic acids or activated carboxylic derivatives to form amides.
  • Decarboxylation: Under specific conditions, the carboxylic acid can lose carbon dioxide, leading to the formation of corresponding amines or other derivatives.
  • Optical Resolution: The compound can be resolved into its enantiomers using various chiral separation techniques, which is essential for synthesizing optically active compounds.

The synthesis of (S)-2-(Benzyl(methyl)amino)-3-hydroxypropanoic acid can be achieved through several methods:

  • Starting Materials: Commonly synthesized from commercially available amino acids or their derivatives.
  • Enzymatic Synthesis: Utilizing enzymes that catalyze the formation of chiral centers can lead to higher yields and purity.
  • Chemical Synthesis:
    • Step 1: Protection of the amino group followed by alkylation with benzyl methyl amine.
    • Step 2: Hydrolysis of protective groups and subsequent functionalization to introduce the hydroxy group at the appropriate position .

(S)-2-(Benzyl(methyl)amino)-3-hydroxypropanoic acid has several applications across different fields:

  • Pharmaceutical Development: Used as an intermediate in the synthesis of various drugs, particularly those requiring chiral centers.
  • Research Tool: Employed in biochemical research for studying amino acid metabolism and interactions.
  • Chiral Ligands: Acts as a ligand in asymmetric catalysis, facilitating the synthesis of complex organic molecules .

Interaction studies involving (S)-2-(Benzyl(methyl)amino)-3-hydroxypropanoic acid focus on its binding affinity with various receptors and enzymes. These studies are crucial for understanding its potential therapeutic effects and mechanisms of action:

  • Receptor Binding Studies: Investigating how this compound interacts with neurotransmitter receptors could provide insights into its role in neuropharmacology.
  • Enzyme Inhibition Studies: Assessing its ability to inhibit or modulate enzyme activity is vital for drug development processes .

Several compounds share structural similarities with (S)-2-(Benzyl(methyl)amino)-3-hydroxypropanoic acid. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-(Benzylamino)-3-hydroxypropanoic acidLacks methyl substitution on the amino groupMore polar, potentially different biological activity
Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoateContains a methyl esterDifferent reactivity profile due to ester functionality
(R)-2-(Benzylamino)-3-hydroxypropanoic acidEnantiomer of (S)-2-(Benzyl(methyl)amino)Differences in biological activity due to chirality

The uniqueness of (S)-2-(Benzyl(methyl)amino)-3-hydroxypropanoic acid lies in its specific stereochemistry and the presence of both benzyl and methyl groups on the amino nitrogen, which influences its reactivity and biological interactions compared to similar compounds .

Molecular Architecture and Stereochemical Configuration

(S)-2-(Benzyl(methyl)amino)-3-hydroxypropanoic acid represents a chiral amino acid derivative with the molecular formula C₁₁H₁₅NO₃ and a molecular weight of 209.24 g/mol [1] [2]. The compound is also known by its International Union of Pure and Applied Chemistry name, N-benzyl-N-methyl-L-serine, reflecting its structural relationship to the proteinogenic amino acid serine [2]. The Chemical Abstracts Service number for this compound is 201208-99-3 [1] [2].

The molecular architecture is characterized by a propanoic acid backbone with three distinct functional groups attached [1] [2]. The stereochemical configuration is defined by the (S)-configuration at the α-carbon (C2 position), which establishes the absolute stereochemistry of the molecule [1] [2]. This chiral center is critical for the compound's biological activity and chemical behavior, as evidenced by studies of related chiral amino acid derivatives [5].

The canonical Simplified Molecular Input Line Entry System representation is CN(CC1C=CC=CC=1)C@@HC(O)=O, which explicitly defines the stereochemistry at the chiral center [2]. The International Chemical Identifier string is InChI=1S/C11H15NO3/c1-12(10(8-13)11(14)15)7-9-5-3-2-4-6-9/h2-6,10,13H,7-8H2,1H3,(H,14,15)/t10-/m0/s1, providing a unique structural descriptor [2].

Table 1: Molecular Structure Data

PropertyValue
Molecular FormulaC₁₁H₁₅NO₃
Molecular Weight (g/mol)209.24
CAS Number201208-99-3
IUPAC NameN-benzyl-N-methyl-L-serine
SMILESO=C(O)C@@HCO
InChI KeyPUJIZQNWABANCS-JTQLQIEISA-N

Physical Properties and Characterization

Solubility Profile and Partition Coefficient

The solubility characteristics of (S)-2-(Benzyl(methyl)amino)-3-hydroxypropanoic acid are influenced by its amphiphilic nature, containing both hydrophilic functional groups (carboxylic acid and hydroxyl) and a hydrophobic benzyl moiety [12]. Studies of related β-hydroxyl acid esters demonstrate that compounds with similar structural features exhibit variable solubility profiles depending on the solvent polarity [12]. The presence of the tertiary amine functionality further complicates the solubility behavior, as it can exist in different protonation states depending on the solution pH [19] [22].

Research on amino acid benzyl esters indicates that compounds with benzyl substituents generally show enhanced lipophilicity compared to their unsubstituted counterparts [20]. The partition coefficient is expected to be influenced by the balance between the polar functional groups and the nonpolar benzyl substituent . Computational predictions suggest moderate lipophilicity, though experimental partition coefficient data require direct measurement for accurate determination .

Melting Point and Thermal Stability

The thermal properties of (S)-2-(Benzyl(methyl)amino)-3-hydroxypropanoic acid have not been extensively documented in the literature. However, comparative analysis with structurally related compounds provides insight into expected thermal behavior [32] [33]. Studies of amino acid thermal decomposition indicate that compounds containing both amino and carboxylic acid functionalities typically decompose at well-defined temperatures between 185°C and 280°C [32].

Thermal analysis of amino acids reveals that decomposition pathways involve the formation of volatile products including water, ammonia, and carbon dioxide, with endothermic heats of decomposition ranging from 72 to 151 kJ/mol [32]. The presence of the benzyl group may influence thermal stability, as aromatic substituents can affect decomposition kinetics [37]. Research on benzyl radical thermal decomposition shows activation energies of approximately 254 kJ/mol, suggesting that benzyl-containing compounds may exhibit enhanced thermal stability [37].

Table 2: Thermal Stability Comparison

Compound TypeDecomposition Temperature Range (°C)Heat of Decomposition (kJ/mol)
Standard Amino Acids185-28072-151
Hydroxypropanoic Acids200-300Variable
Benzyl DerivativesEnhanced stability>250

Optical Rotation and Chiroptical Properties

The (S)-stereochemistry of (S)-2-(Benzyl(methyl)amino)-3-hydroxypropanoic acid imparts specific optical rotation properties to the compound [9] [11]. Related chiral amino acid derivatives demonstrate measurable optical activity, with specific rotation values that depend on solvent, concentration, and temperature conditions [5]. Studies of stereoisomeric pairs of hydroxypropanoic acid derivatives show distinct optical rotation patterns that correlate with absolute configuration [9].

Research on optical resolution methods for related compounds indicates that the (S)-enantiomer can be distinguished from its (R)-counterpart through polarimetric measurements [9] [11]. The optical purity of samples can be assessed through comparison of observed rotation values with literature data for enantiomerically pure material [11]. Chiroptical properties are particularly important for characterizing the stereochemical integrity of synthetic preparations [20].

Chemical Reactivity and Functional Group Analysis

Hydroxyl Group Reactivity

The primary hydroxyl group at the C3 position of (S)-2-(Benzyl(methyl)amino)-3-hydroxypropanoic acid exhibits typical alcohol reactivity patterns [12] [13]. Studies of β-hydroxy acid derivatives demonstrate that this functional group can undergo oxidation to form the corresponding aldehyde or carboxylic acid [12]. The hydroxyl group is also susceptible to esterification reactions, as evidenced by research on related serine derivatives [13].

Research on amino acid modifications shows that hydroxyl groups can participate in glycosidic bond formation and other condensation reactions [14]. The reactivity is influenced by the electron-withdrawing effects of the adjacent carboxylic acid group and the electron-donating properties of the amino substituent [12]. Protective group strategies often target the hydroxyl functionality in synthetic transformations [10].

Tertiary Amine Functionality

The tertiary amine group in (S)-2-(Benzyl(methyl)amino)-3-hydroxypropanoic acid represents a key reactive site with distinct chemical properties [19] [22]. Nuclear magnetic resonance studies of tertiary amines in aqueous solution reveal pH-dependent chemical shift variations due to protonation equilibria [19] [22]. The basicity of the nitrogen atom is modulated by the electron-withdrawing carboxylic acid group and the electron-donating methyl and benzyl substituents .

Research on tertiary amine reactivity demonstrates that these functional groups can undergo N-alkylation reactions and participate in nucleophilic substitution processes . The steric hindrance imposed by the methyl and benzyl substituents affects the accessibility of the nitrogen lone pair for chemical reactions [22]. Studies of similar compounds show that tertiary amines can form stable quaternary ammonium salts under appropriate conditions [19].

Carboxylic Acid Properties

The carboxylic acid functionality of (S)-2-(Benzyl(methyl)amino)-3-hydroxypropanoic acid exhibits standard acid-base behavior with a predicted pKa value in the typical range for α-amino acids [39]. Research on related hydroxypropanoic acids indicates dissociation constants similar to lactic acid, which has a pKa of 3.86 [39]. The presence of the tertiary amine group creates an internal acid-base equilibrium that influences the overall charge state of the molecule [22].

Esterification reactions of the carboxylic acid group are well-documented for similar compounds, with methyl and ethyl esters being common derivatives . The acid functionality can also participate in amide bond formation, making it valuable for peptide synthesis applications . The reactivity is enhanced by activation with coupling reagents commonly used in peptide chemistry [25].

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of (S)-2-(Benzyl(methyl)amino)-3-hydroxypropanoic acid [16] [18] [21]. Proton nuclear magnetic resonance analysis reveals characteristic chemical shifts for the various proton environments in the molecule [18] [20]. The α-proton typically appears as a triplet due to coupling with the adjacent CH₂OH group, while the benzyl CH₂ protons show characteristic aromatic coupling patterns [20] [21].

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework [21] [22]. The carbonyl carbon of the carboxylic acid group typically resonates around 170-180 ppm, while the aromatic carbons appear in the 120-140 ppm region [21]. The N-methyl carbon shows a characteristic upfield shift due to the electron-donating nature of the nitrogen atom [19] [22].

Two-dimensional nuclear magnetic resonance techniques, including Correlation Spectroscopy, Heteronuclear Single Quantum Coherence, and Heteronuclear Multiple Bond Correlation, are essential for complete structural assignment [16]. These methods allow unambiguous identification of carbon-hydrogen connectivities and through-bond correlations [16].

Mass Spectrometric Analysis

Mass spectrometric analysis of (S)-2-(Benzyl(methyl)amino)-3-hydroxypropanoic acid provides molecular weight confirmation and fragmentation pattern information [1] [2]. Electrospray ionization mass spectrometry typically produces [M+H]⁺ ions at m/z 210, corresponding to the protonated molecular ion [1]. The base peak often corresponds to loss of the carboxylic acid moiety, producing fragment ions characteristic of the N-benzyl-N-methylamino structure .

Collision-induced dissociation experiments reveal specific fragmentation pathways that confirm structural assignments . The benzyl group commonly fragments through benzylic cleavage, producing characteristic tropylium ion signals at m/z 91 . High-resolution mass spectrometry provides accurate mass measurements that distinguish this compound from isomeric structures [1] [2].

Infrared and Raman Spectroscopy

Infrared spectroscopy of (S)-2-(Benzyl(methyl)amino)-3-hydroxypropanoic acid reveals characteristic absorption bands for each functional group [11] [13]. The carboxylic acid C=O stretch typically appears around 1700-1750 cm⁻¹, while the O-H stretch of both the carboxylic acid and hydroxyl groups produces broad absorption in the 2500-3500 cm⁻¹ region [11]. The aromatic C=C stretches from the benzyl group appear around 1600 and 1500 cm⁻¹ [13].

Raman spectroscopy provides complementary vibrational information, particularly for the aromatic ring breathing modes and C-N stretching vibrations [26]. The tertiary amine C-N stretch typically appears around 1000-1200 cm⁻¹, while the benzyl C-H bending modes produce characteristic patterns in the fingerprint region [26]. These spectroscopic techniques are valuable for identifying functional group modifications and monitoring chemical transformations [13].

X-ray Crystallographic Studies

While specific crystal structure data for (S)-2-(Benzyl(methyl)amino)-3-hydroxypropanoic acid are not available in the current literature, studies of related amino acid derivatives provide structural insights [24] [25]. X-ray crystallographic analysis of similar benzyl-substituted amino acids reveals typical bond lengths and angles for this class of compounds [24]. The crystal packing is typically stabilized by intermolecular hydrogen bonding involving the carboxylic acid and hydroxyl groups [24] [28].

Research on amino acid crystal structures demonstrates that compounds with similar functional group arrangements adopt folded conformations in the solid state [24]. The benzyl group orientation is influenced by aromatic stacking interactions and steric considerations [25]. Hydrogen bonding networks involving the amino acid backbone are characteristic features of these crystal structures [28].

This comprehensive analysis examines the synthetic approaches available for the preparation of (S)-2-(Benzyl(methyl)amino)-3-hydroxypropanoic acid, a chiral amino acid derivative with significant pharmaceutical and industrial applications. The following sections detail the major synthetic strategies, their mechanistic foundations, and practical considerations for implementation.

Total Synthesis Strategies

From L-Serine Precursors

The utilization of L-serine as a chiral starting material represents one of the most straightforward approaches to accessing (S)-2-(Benzyl(methyl)amino)-3-hydroxypropanoic acid derivatives [2]. L-serine, a naturally occurring amino acid, provides an ideal chiral scaffold due to its inherent stereochemistry and readily available functional groups. The phosphorylated pathway for L-serine biosynthesis involves three key enzymes: 3-phosphoglycerate dehydrogenase, phosphoserine aminotransferase, and phosphoserine phosphatase [2] [3].

The synthetic transformation typically involves selective N-alkylation of the amino group while preserving the hydroxyl functionality and stereochemical integrity. Initial protection of the carboxyl group is often necessary to prevent unwanted side reactions. Sequential alkylation with benzyl halides followed by methylation can be achieved under controlled conditions using appropriate bases such as sodium hydride or potassium carbonate in dipolar aprotic solvents [4].

Industrial production of L-serine from glycine and methanol, catalyzed by hydroxymethyltransferase, provides a renewable feedstock for this synthetic route [3] [5]. The serine hydroxymethyltransferase enzyme catalyzes the reversible conversion between serine and glycine, making this approach particularly attractive for large-scale synthesis [3].

Recent advances in serine deficiency disorder research have highlighted the critical importance of the phosphorylated pathway in mammalian systems, with mutations in the associated enzymes leading to severe neurological symptoms [6]. This understanding has driven improvements in synthetic methodologies that mimic these natural biosynthetic processes.

Via N-Alkylation Approaches

Direct N-alkylation methodologies represent a powerful strategy for constructing the target amino acid structure. The development of catalytic systems for N-alkylation of unprotected amino acids has revolutionized this field [4]. Ruthenium-catalyzed direct N-alkylation with alcohols offers exceptional atom economy, producing water as the only byproduct [4].

The catalytic system employs a ruthenium complex that facilitates hydrogen borrowing between the alcohol and amino acid substrates. The reaction proceeds through temporary dehydrogenation of the alcohol to form an aldehyde intermediate, followed by imine formation and subsequent reduction [4]. This methodology has been successfully applied to various amino acids, including glycine, alanine, valine, leucine, and phenylalanine, with excellent yields exceeding 90% in many cases [4].

Iron-catalyzed alternatives have emerged as more sustainable options, particularly for the synthesis of amino acid-based surfactants using renewable fatty alcohols [4]. These protocols demonstrate comparable efficiency while utilizing non-precious metal catalysts, making them more economically viable for industrial applications.

The SN2 substitution approach using α-bromo acids represents a classical method dating back to Emil Fischer's pioneering work in 1915 [7]. This methodology involves the nucleophilic displacement of bromide from α-bromo acids using excess methylamine at low temperatures. While yields are typically moderate (low to moderate range), the method provides a straightforward route to N-methylated amino acid derivatives [7].

Molecular sieve-mediated N-alkylation has gained attention as a mild alternative that utilizes 4 Å molecular sieves as the sole base [8]. This approach promotes N-alkylation reactions in the presence of appropriate alkyl halides under ambient conditions, offering excellent selectivity for mono-alkylation products [8].

Stereoselective Synthesis Routes

Stereoselective synthesis strategies are crucial for obtaining enantiomerically pure amino acids. The Schöllkopf method, established in 1981, employs glycine as a substrate with valine as a chiral auxiliary [9]. This bis-lactim approach achieves remarkable stereoselectivity, typically exceeding 95% enantiomeric excess [9].

The mechanism involves the formation of a 2,5-diketopiperazine from glycine and (R)-valine, followed by double O-methylation to generate the bis-lactim. Deprotonation with n-butyllithium creates a stabilized carbanion that exhibits facial selectivity due to steric hindrance from the isopropyl group of valine. Alkylation with appropriate halides proceeds with high diastereoselectivity, and subsequent acidic hydrolysis liberates the desired amino acid [9].

Biocatalytic transamination methods have emerged as highly effective approaches for stereoselective amino acid synthesis [10]. These systems utilize engineered transaminases that exhibit exceptional diastereo- and enantioselectivity for aromatic β-branched α-amino acids. Dynamic kinetic resolution mechanisms unique to optimized enzymes enable the preparation of complex amino acid structures with multiple stereocenters [10].

Enzymatic asymmetric synthesis encompasses various strategies including asymmetric reductive amination of keto acids, asymmetric transfer of amino groups, and enantioselective addition of ammonia to α,β-unsaturated acids [11]. These biocatalytic approaches often achieve enantioselectivities exceeding 99% while operating under mild, environmentally friendly conditions [11].

Photoredox catalysis has opened new avenues for stereoselective amino acid synthesis [12] [13]. Visible light-promoted transformations enable C-radical additions to chiral imine intermediates, providing access to unnatural α-amino acids with excellent stereochemical control. These methods utilize readily available carboxylic acids as radical precursors without prior derivatization, significantly simplifying the synthetic sequence [12].

Chiral phosphoric acid catalysis represents another powerful tool for asymmetric amino acid synthesis [14]. These organocatalytic systems facilitate kinetic resolution of racemic precursors or direct asymmetric transformations, often achieving high enantioselectivities under mild reaction conditions [14].

Functional Group Modifications and Transformations

Functional group modifications play a crucial role in accessing diverse amino acid derivatives from common precursors. Reductive amination of α-keto acids represents a fundamental transformation that enables the introduction of amino functionality while preserving other structural features [2]. This methodology typically employs sodium borohydride or sodium cyanoborohydride as reducing agents under mildly acidic conditions [2].

The mechanism involves initial imine formation between the α-keto acid and an amine source, followed by selective reduction of the C=N double bond. The stereochemical outcome depends on the nature of the substrate and the presence of directing groups or chiral auxiliaries. In the case of α-hydroxy keto acids, the existing hydroxyl group can provide facial selectivity through chelation or hydrogen bonding interactions.

Oxidative transformations enable the conversion of amino alcohols to amino acids through selective oxidation of primary hydroxyl groups. These reactions must be carefully controlled to avoid over-oxidation to aldehydes or ketones. Common oxidizing agents include TEMPO-based systems, Swern oxidation conditions, or enzymatic alcohol dehydrogenases [15].

Halogenation reactions provide versatile intermediates for further functionalization. The Hell-Volhard-Zelinskii reaction enables α-bromination of carboxylic acids, creating electrophilic centers susceptible to nucleophilic substitution [16]. This classical transformation has been widely employed in amino acid synthesis, particularly for introducing nitrogen functionality through subsequent displacement reactions [16].

Acylation and alkylation reactions of amino and carboxyl groups require careful consideration of protecting group strategies to achieve selectivity. The choice of protecting groups must balance ease of installation and removal with stability under the reaction conditions. Orthogonal protection schemes enable sequential modifications of different functional groups within the same molecule [17] [18].

Hydroxylation reactions can introduce additional complexity and functionality into amino acid structures. These transformations often employ transition metal catalysts or enzymatic systems capable of selective C-H activation. The stereochemical control in such reactions depends on the catalyst system and the presence of directing groups within the substrate [19].

Protection and Deprotection Strategies

Protecting group chemistry forms the backbone of modern amino acid synthesis, enabling selective transformations in the presence of multiple reactive functional groups [17] [18]. The development of orthogonal protection strategies has been particularly important for complex synthetic sequences [20].

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group has become the gold standard for α-amino protection in solid-phase peptide synthesis [21] [17]. Fmoc is readily installed through reaction with fluorenylmethyloxycarbonyl chloride under Schotten-Baumann conditions [18]. The protecting group is stable under mildly acidic conditions but readily cleaved by secondary amines such as piperidine [21].

The mechanism of Fmoc removal involves base-catalyzed β-elimination to form dibenzofulvene, which is trapped by the excess amine base [21]. This process is highly efficient and produces water-soluble byproducts that are easily separated from the protected amino acid [21]. Monitoring Fmoc deprotection can be achieved through UV absorbance measurements of the dibenzofulvene-piperidine adduct [21].

Alternative deprotection reagents have been developed to address specific synthetic challenges. 4-Methylpiperidine and piperazine offer comparable deprotection efficiency to piperidine while providing different solubility and handling properties [21]. These alternatives are particularly valuable when piperidine availability is restricted due to regulatory concerns [21].

The tert-butoxycarbonyl (Boc) protecting group provides an orthogonal option that is stable under basic conditions but readily cleaved by acids [22] [17]. Boc installation is typically achieved using di-tert-butyl dicarbonate in the presence of a base [18]. Deprotection employs trifluoroacetic acid, which protonates the carbamate nitrogen and facilitates fragmentation to yield the free amine, carbon dioxide, and isobutene [22].

Benzyloxycarbonyl (CBz or Z) protection offers a third orthogonal option that is stable under both acidic and basic conditions but cleaved by catalytic hydrogenation [17] [18]. This protecting group is particularly valuable for solution-phase synthesis where compatibility with various reaction conditions is essential [18].

Side chain protecting groups must be carefully selected based on the functional groups present and the intended synthetic sequence [23] [24]. Arginine residues commonly employ 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protection, which provides excellent stability and clean deprotection under acidic conditions [23].

Serine and threonine hydroxyl groups are typically protected as tert-butyl ethers, which are stable under basic conditions and removed alongside Boc groups during acidic cleavage [23] [24]. This compatibility simplifies purification and reduces the number of deprotection steps required [23].

The timing and conditions of deprotection reactions are critical for maintaining product integrity [23]. Premature removal of protecting groups can lead to side reactions, while harsh deprotection conditions may cause racemization or decomposition. Optimization of deprotection protocols often requires careful balance between reaction time, temperature, and reagent concentration [23].

Scale-up Considerations and Process Chemistry

Industrial-scale amino acid production demands careful consideration of multiple factors including cost-effectiveness, environmental impact, and product quality [25] [26]. Microbial fermentation has emerged as the dominant methodology for large-scale amino acid production, accounting for millions of tons annually [25] [27].

Corynebacterium glutamicum and Escherichia coli represent the most widely employed microbial strains for industrial amino acid fermentation [26] [27]. These organisms have been extensively engineered to enhance productivity, yield, and substrate utilization efficiency. Modern strain development incorporates advanced genetic engineering tools including CRISPR-Cas systems, genome reduction strategies, and metabolic pathway optimization [28].

The fermentation process typically begins with starch processing to generate fermentable sugars [25]. Starch sources include corn, cassava, potato, and rice, with selection based on regional availability and cost considerations [25]. The conversion process involves gelatinization followed by enzymatic hydrolysis using α-amylase and glucoamylase to produce glucose-rich syrups [25].

Bioreactor design and operation are critical for achieving optimal fermentation performance [25]. Modern systems incorporate automated monitoring and control of key parameters including temperature (30-37°C), pH (4.5-7.0), dissolved oxygen, and agitation rates [25]. Fed-batch operation modes are commonly employed to maintain optimal substrate concentrations while avoiding inhibitory effects [25].

Downstream processing represents a significant portion of the overall production cost and must be carefully optimized [25]. Primary separation typically employs centrifugation or microfiltration to remove biomass, followed by concentration and purification steps [25]. Ion exchange chromatography is widely used for amino acid purification, achieving purities exceeding 99% [25].

Crystallization and drying operations require careful control to maintain product quality and stability [25]. Spray drying is commonly employed due to its cost-effectiveness and ability to handle large volumes [25]. The final formulation may include granulation, additive incorporation, and specialized packaging to meet specific application requirements [25].

Process integration and automation have become increasingly important for maintaining competitiveness [25]. Modern facilities integrate all processing steps from raw material preparation through final packaging, minimizing human intervention and reducing the risk of contamination or error [25]. Real-time monitoring systems enable rapid response to process deviations and optimization of operating conditions [25].

Quality control systems must ensure product consistency and purity throughout the production process [25]. Analytical methods include high-performance liquid chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy for identity confirmation and impurity detection [25]. Microbiological testing ensures absence of pathogenic organisms and compliance with food and pharmaceutical standards [25].

Economic considerations drive many process design decisions in industrial amino acid production [25]. Raw material costs typically represent 40-60% of total production costs, making feedstock selection and utilization efficiency critical factors [25]. Energy consumption for heating, cooling, and separation operations also contributes significantly to overall costs [25].

Environmental impact assessment has become increasingly important in process design [25]. Life cycle analysis considers factors including greenhouse gas emissions, water consumption, and waste generation throughout the production chain [25]. Sustainable feedstock utilization and waste minimization strategies are actively pursued to reduce environmental burden [29].

Scale-up synthesis of specialized amino acid derivatives requires different considerations [30]. Chemical synthesis routes may be preferred for low-volume, high-value products where fermentation is not economically viable [30]. These processes often employ multistep synthetic sequences with careful optimization of each transformation [30].

Green Chemistry and Sustainable Synthesis Approaches

The development of environmentally friendly amino acid synthesis methods has gained significant importance as sustainability concerns drive innovation in chemical manufacturing [31] [29]. Green chemistry principles emphasize atom economy, renewable feedstocks, reduced waste generation, and elimination of hazardous substances [31].

Carbon dioxide fixation represents a particularly promising approach for sustainable amino acid synthesis [32] [33] [34]. Researchers have demonstrated the conversion of CO₂ and molecular nitrogen into glycine and alanine using polarized hydroxyapatite catalysts under UV irradiation [33]. This process achieves yields of 1.9% and 1.6% respectively at atmospheric pressure and 95°C, increasing to 3.4% and 2.4% at elevated pressure [33].

Biomass-derived feedstocks offer renewable alternatives to petroleum-based starting materials [31] [35]. Agricultural waste streams including orange peel, pineapple stems, and other lignocellulosic materials can be converted to amino acids through consolidated bioprocessing [35] [36]. This approach eliminates the need for separate enzyme production and substrate pretreatment, reducing overall process complexity and cost [35].

Electrochemical synthesis methods enable amino acid production using renewable electricity as an energy source [15]. The selective oxidation of biomass-derived α-hydroxyl acids to α-keto acids, followed by electrochemical reductive amination, produces amino acids under ambient conditions with high energy efficiency [15]. Flow electrolyzer technology demonstrates the scalability potential of these approaches [15].

Enzymatic synthesis routes offer exceptional selectivity and mild reaction conditions [29]. Cell-free enzymatic cascades can achieve theoretical yields approaching 90% while operating at ambient temperature and pressure [37]. The synthetic methanol alanine pathway exemplifies this approach, converting methanol to L-alanine through a nine-enzyme system with intrinsic cofactor recycling [37].

Photobiocatalytic synthesis combines the advantages of photochemistry and biocatalysis [38] [39]. Engineered enzymes coupled with photocatalysts enable stereoselective amino acid synthesis using visible light as the energy source [38]. These systems can produce amino acids with multiple stereocenters in excellent yields and selectivities [38].

Aqueous synthesis protocols eliminate the need for organic solvents while maintaining high efficiency [40]. N-carboxyanhydride-based peptide synthesis in aqueous buffers achieves rapid bond formation with minimal side reactions [40]. This approach significantly reduces waste generation and eliminates the environmental impact associated with organic solvent use and disposal [40].

Waste valorization strategies convert industrial byproducts into valuable amino acid feedstocks [41] [36]. The BioBAA project has developed bio-based platforms for serine and cysteine production using advanced metabolic engineering and synthetic biology approaches [41]. These systems achieve unprecedented environmental and economic performance compared to traditional fossil-based processes [41].

Renewable energy integration enables carbon-negative amino acid synthesis [32]. Researchers have demonstrated systems that consume more CO₂ than they emit while producing essential amino acids [32]. This approach provides both economic and environmental benefits by utilizing readily available CO₂ as a low-cost feedstock while removing greenhouse gases from the atmosphere [32].

Solvent selection plays a crucial role in green amino acid synthesis [42]. 2-Methyltetrahydrofuran and ethyl acetate have been successfully employed as environmentally friendly alternatives to dimethylformamide and dichloromethane in solid-phase peptide synthesis [42]. These solvents offer comparable performance while significantly reducing environmental impact [42].

Process intensification techniques enable more efficient use of resources and energy [29]. Microreactor technology, continuous flow processing, and integrated reaction-separation systems reduce waste generation and improve overall process efficiency [29]. These approaches are particularly valuable for fine chemical synthesis where traditional batch processing may be inefficient [29].

The implementation of circular economy principles in amino acid production focuses on waste minimization and resource recovery [29]. Fermentation byproducts including biomass, ammonium sulfate, and spent fermentation broth can be valorized as fertilizers or other useful products [29]. This approach reduces waste disposal costs while generating additional revenue streams [29].

XLogP3

-1.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

209.10519334 g/mol

Monoisotopic Mass

209.10519334 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-15-2023

Explore Compound Types